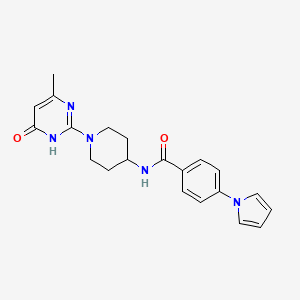

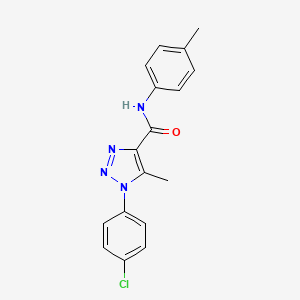

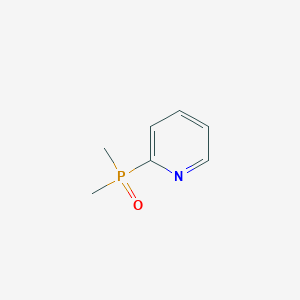

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinamide Derivatives and DNA Repair

Nicotinamide, a form of vitamin B3, has been shown to stimulate DNA repair synthesis in human lymphocytes when treated with various DNA-damaging agents. This stimulation is concentration-dependent and peaks between 2 to 5 mM of nicotinamide. Interestingly, nicotinic acid, a closely related compound, does not exhibit the same effect on DNA synthesis .

Antineoplastic Activities of Nicotinamide Derivatives

The synthesis of various 6-substituted nicotinamides, including 6-methoxy-nicotinamide, has been explored for their potential antineoplastic activities. Preliminary screenings indicate that some of these derivatives exhibit moderate activity against certain types of cancer, such as mouse lymphoid leukemia .

Herbicidal Activity of N-(Arylmethoxy)nicotinamides

A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and evaluated for their herbicidal activities. These compounds have shown promising results against specific weeds, and the structure-activity relationships (SAR) have been studied to guide the development of new herbicides .

Utilization of Nicotinamide Derivatives

Research into the utilization of nicotinamide derivatives by mammals, insects, and bacteria has revealed that certain derivatives, such as nicotinamide methochloride, are active against pellagra. These findings suggest a metabolic pathway for nicotinamide and its derivatives in various organisms .

Receptor Affinities of Nicotinamide Derivatives

Nicotinamide derivatives have been synthesized and evaluated for their affinities to 5-HT3 and dopamine D2 receptors. Some derivatives, particularly those with bromo- and methoxy-substitutions, have shown potent affinities, indicating potential therapeutic applications .

Synthesis and Properties of Spin-labeled Nicotinamide Derivatives

The synthesis of nicotinamide derivatives containing a spin-labeled residue has been achieved. These compounds have been studied for their properties, and the preparation of spin-labeled nucleotides has been explored, although with some challenges in preserving the iminoxyl radical .

Structural Insights into Nicotinamide N-Methyltransferase

The crystal structure of human nicotinamide N-methyltransferase (NNMT) has been determined, revealing the structural basis for substrate recognition. Mutagenesis studies have identified key residues important for enzyme activity and substrate binding, providing insights into the enzyme's catalytic mechanism .

科学的研究の応用

Role in Oxidative Metabolism Inhibition

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, closely related to nicotinamide, has been studied in the context of oxidative metabolism. Nicotinamide, a key component in oxidative metabolism assays, has been shown to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase. This inhibition impacts the demethylation of aminopyrine and the hydroxylation of aniline, suggesting that compounds structurally related to nicotinamide could similarly affect oxidative metabolic pathways (Schenkman, Ball, & Estabrook, 1967).

Antineoplastic Activities

Further exploration into nicotinamide derivatives, including those structurally similar to this compound, reveals their potential in cancer research. Compounds with modifications on the nicotinamide moiety have demonstrated moderate antineoplastic activities against specific cancer cell lines, such as the transplanted Walker rat carcinoma and mouse lymphoid leukemia L1210. This indicates a promising avenue for the development of novel cancer therapeutics based on nicotinamide derivatives (Ross, 1967).

Impact on Epigenetic Remodeling in Cancer

Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various cancers, is influenced by nicotinamide and its derivatives. NNMT's role in tumorigenesis is linked to its ability to consume methyl units from S-adenosyl methionine, leading to a stable metabolic product and an altered epigenetic state in cancer cells. This relationship highlights the potential of targeting NNMT with nicotinamide derivatives for cancer therapy, suggesting that compounds like this compound could modulate the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Herbicidal Activity of Nicotinamide Derivatives

Research on nicotinamide derivatives has extended into agriculture, where certain compounds have shown significant herbicidal activity. For example, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibit high efficacy against specific weeds, indicating the potential agricultural applications of nicotinamide derivatives in weed management (Yu et al., 2021).

特性

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-16-4-2-3-14(11-16)7-9-20-19(22)15-5-6-18(21-12-15)25-17-8-10-24-13-17/h2-6,11-12,17H,7-10,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDKHUDSBBCTBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)